

Spectroscopic Profile of Methyl 13methylpentadecanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 13-methylpentadecanoate	
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Introduction

Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester. Understanding its structural and chemical properties through spectroscopic analysis is crucial for its application in various research and development fields, including its potential role as a biomarker or in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl 13-methylpentadecanoate**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information is compiled from publicly available databases and supplemented with characteristic data for similar long-chain fatty acid methyl esters.

Chemical Structure and Properties

Property	- Value
IUPAC Name	methyl 13-methylpentadecanoate[1]
Synonyms	Pentadecanoic acid, 13-methyl-, methyl ester
CAS Number	5487-50-3[1]
Molecular Formula	C17H34O2[1]
Molecular Weight	270.45 g/mol [2]



Spectroscopic Data 1H NMR Spectroscopy

While a detailed experimental spectrum for **Methyl 13-methylpentadecanoate** is not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar fatty acid methyl esters.[3] The protons are labeled as follows:

 $CH_3(a)-CH_2(b)-CH(c)(CH_3(d))-CH_2(e)...CH_2(f)-CH_2(g)-C(O)O-CH_3(h)$

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
a (CH₃-15)	~ 0.86	Triplet	3H
d (CH ₃ -13')	~ 0.86	Doublet	3H
b, e, f (Chain CH ₂)	~ 1.25	Multiplet	~22H
c (CH-13)	~ 1.50	Multiplet	1H
g (α-CH ₂)	~ 2.30	Triplet	2H
h (O-CH₃)	~ 3.67	Singlet	3H

13C NMR Spectroscopy

The 13C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Predicted chemical shifts are based on general values for long-chain methyl esters. [4]

Assignment	Chemical Shift (δ, ppm)
Carbonyl (C=O)	~ 174.4
Methoxy (O-CH₃)	~ 51.4
Methylene (Chain CH ₂)	~ 24.9 - 34.1
Methyl (Terminal CH ₃ & Branch CH ₃)	~ 14.1, ~19.7
Methine (Branch CH)	~ 36.8



Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Assignment
270	Present	[M] ⁺ (Molecular Ion)[1]
239	Moderate	[M - OCH ₃]+
87	High	[CH3OC(O)CH2CH2] ⁺ (McLafferty rearrangement)[1]
74	Base Peak	[CH₃OC(O)H] ⁺ (McLafferty rearrangement)[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. For an ester, the most prominent bands are the C=O and C-O stretching vibrations.[5]

Wavenumber (cm⁻¹)	Intensity	Assignment
~ 2925, ~ 2855	Strong	C-H stretching (alkane)
~ 1740	Strong	C=O stretching (ester)[5]
~ 1465	Moderate	C-H bending (methylene)
~ 1170	Strong	C-O stretching (ester)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for long-chain fatty acid methyl esters are outlined below. These are generalized procedures and may be adapted based on the specific instrumentation and analytical requirements.



NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of Methyl 13-methylpentadecanoate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[6]
- 1H NMR Acquisition: Typical parameters include a 30-degree pulse width, a relaxation delay
 of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition: Use a proton-decoupled sequence to obtain singlets for all carbon atoms. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance of 13C.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Methyl 13-methylpentadecanoate** in a volatile organic solvent such as hexane or dichloromethane. The concentration should be in the range of 10-100 μ g/mL.
- GC Conditions:
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of around 250°C.
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of fatty acid methyl esters.
 - Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min), and hold for a few minutes to ensure elution of the compound.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:



- o Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or ion trap.
- Scan Range: m/z 40-400.

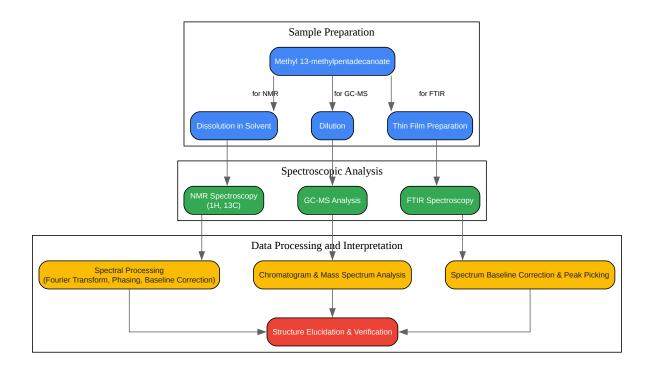
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **Methyl 13-methylpentadecanoate**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a standard FTIR spectrometer.
- Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A
 background spectrum of the clean salt plates should be recorded and subtracted from the
 sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain
 a high-quality spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.

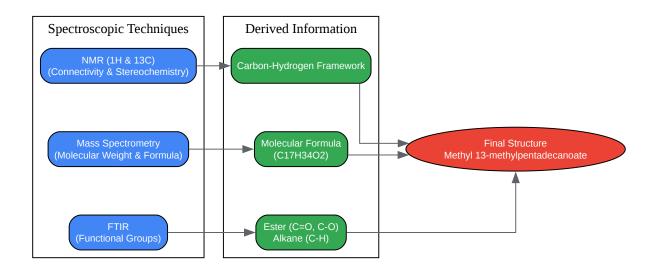




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General workflow for the spectroscopic analysis of a chemical compound.





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Logical relationship of spectroscopic techniques in structure elucidation.

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